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molecular formula C11H11ClN2 B8628435 (2-Chloro-8-methylquinolin-3-yl)methanamine

(2-Chloro-8-methylquinolin-3-yl)methanamine

Cat. No. B8628435
M. Wt: 206.67 g/mol
InChI Key: QAAKUYZRGQTZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785628B2

Procedure details

2-Chloro-8-methylquinoline-3-carboxaldehyde (5 g, 24.6 mmol) in dry THF (75 mL) was treated with titanium(IV) isopropoxide (14.5 mL, 48 mmol). After 5 minutes, (R)-(−)-2-methyl-2-propanesulfinamide (2.95 g, 24 mmol) was added in one portion and the mixture was stirred for 60 h. The mixture was cooled to 0° C. in a water/ice bath and NaBH4 (1.9 g, 48 mmol) was added. The mixture was stirred for 3 h and cooled to 10° C. MeOH (20 mL) was added dropwise, followed by water (5 mL). The resulting slurry was filtered through Celite and washed thoroughly with EtOAc. The organic layer was washed with water and brine, dried (MgSO4) and the solvent removed in vacuo. The residue was dissolved in MeOH (20 mL) and HCl (4M in 1,4-dioxane; 30 mL). The mixture was stirred for 2 h and, after removing the solvent in vacuo, the residue was dissolved in DCM. The organic layer was washed with sat. NaHCO3 solution, water and brine, then dried (MgSO4), filtered and the solvent removed in vacuo. The residue was redissolved in MeOH and passed through an SCX cartridge, eluting with 0-0.1M MeOH/NH3 in MeOH. The solvent was removed in vacuo and the residue purified by column chromatography on silica, eluting with 0-5% MeOH in EtOAc, to afford the title compound (3 g, 60%). δH (DMSO-d6) 8.50 (1H, s), 7.89 (1H, d, J=8.1 Hz), 7.67 (1H, d, J=7.0 Hz), 7.57 (1H, t, J=7.6 Hz), 4.00 (2H, s), 2.70 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
catalyst
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH:12]=O)=[CH:10][C:9]2[C:4](=[C:5]([CH3:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.CC([S@]([NH2:21])=O)(C)C.[BH4-].[Na+].CO>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].O>[Cl:1][C:2]1[C:11]([CH2:12][NH2:21])=[CH:10][C:9]2[C:4](=[C:5]([CH3:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C=C1C=O)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
14.5 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
2.95 g
Type
reactant
Smiles
CC(C)(C)[S@@](=O)N
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through Celite
WASH
Type
WASH
Details
washed thoroughly with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (20 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after removing the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
The organic layer was washed with sat. NaHCO3 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in MeOH
WASH
Type
WASH
Details
eluting with 0-0.1M MeOH/NH3 in MeOH
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica
WASH
Type
WASH
Details
eluting with 0-5% MeOH in EtOAc

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC2=C(C=CC=C2C=C1CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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